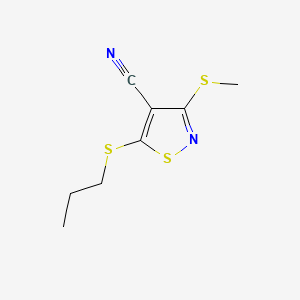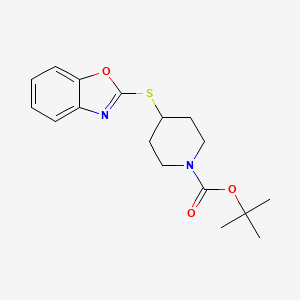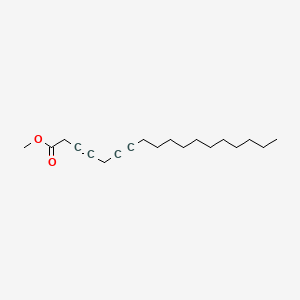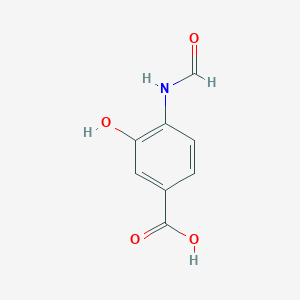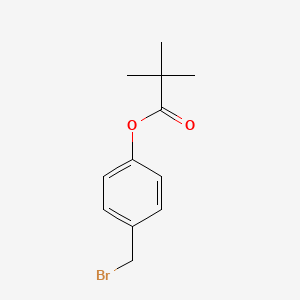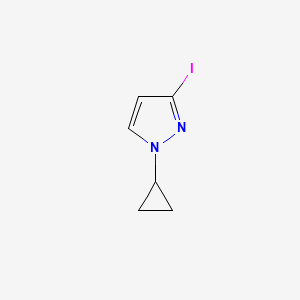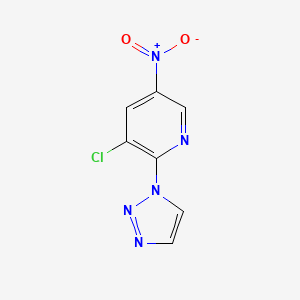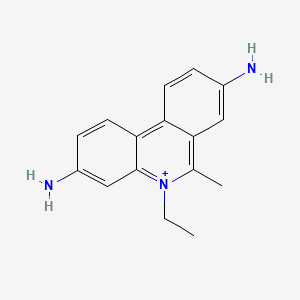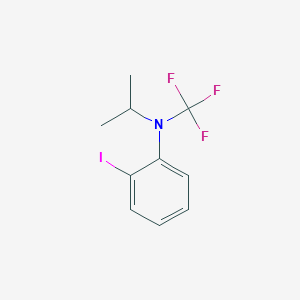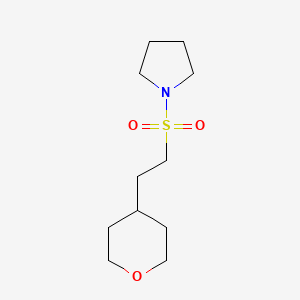
1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a tetrahydro-2H-pyran-4-yl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-yl Ethyl Group: This can be achieved by reacting tetrahydropyran with an appropriate alkylating agent under acidic conditions.
Sulfonylation: The tetrahydro-2H-pyran-4-yl ethyl group is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl intermediate.
Pyrrolidine Attachment: Finally, the sulfonyl intermediate is reacted with pyrrolidine under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The tetrahydro-2H-pyran-4-yl group may contribute to the overall stability and solubility of the compound.
Comparación Con Compuestos Similares
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran structures but different functional groups.
Pyrrolidine derivatives: Compounds with pyrrolidine rings attached to various substituents.
Uniqueness: 1-((2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfonyl)pyrrolidine is unique due to the combination of its sulfonyl group and the tetrahydro-2H-pyran-4-yl ethyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Propiedades
Fórmula molecular |
C11H21NO3S |
|---|---|
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
1-[2-(oxan-4-yl)ethylsulfonyl]pyrrolidine |
InChI |
InChI=1S/C11H21NO3S/c13-16(14,12-6-1-2-7-12)10-5-11-3-8-15-9-4-11/h11H,1-10H2 |
Clave InChI |
IDELXLAZKIZFRU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)CCC2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


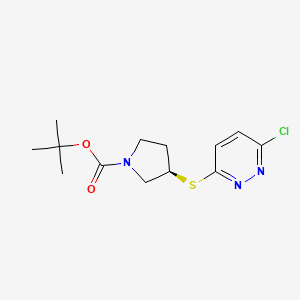
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
